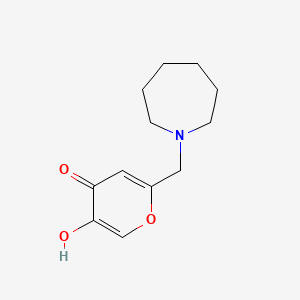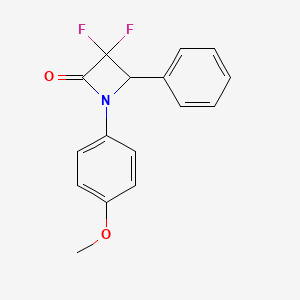![molecular formula C26H29ClN2O2 B12118485 1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)
1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 4-phenylphenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with piperazine under controlled conditions to form the substituted piperazine intermediate.
Attachment of the Phenylphenoxy Group: The intermediate is then reacted with 4-phenylphenol in the presence of a suitable base and a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the phenylphenoxy derivative.
Final Coupling: The final step involves the reaction of the phenylphenoxy derivative with epichlorohydrin under basic conditions to introduce the propanol moiety, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the piperazine ring to form a secondary amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary amines or alcohol derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Chlorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol: Similar structure but lacks the methyl group on the phenyl ring.
1-[4-(4-Methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol: Similar structure but lacks the chloro group on the phenyl ring.
1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-methylphenoxy)propan-2-ol: Similar structure but has a methyl group on the phenoxy ring instead of a phenyl group.
Uniqueness
1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol is unique due to the specific combination of substituents on the piperazine ring and the phenylphenoxy group. This unique structure can result in distinct pharmacological properties and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H29ClN2O2 |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C26H29ClN2O2/c1-20-7-10-23(17-26(20)27)29-15-13-28(14-16-29)18-24(30)19-31-25-11-8-22(9-12-25)21-5-3-2-4-6-21/h2-12,17,24,30H,13-16,18-19H2,1H3 |
InChI Key |
SKEGAHJZOZEPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


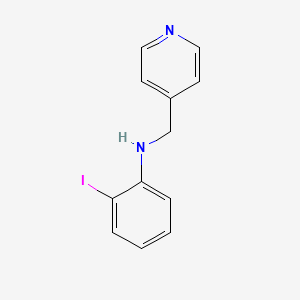

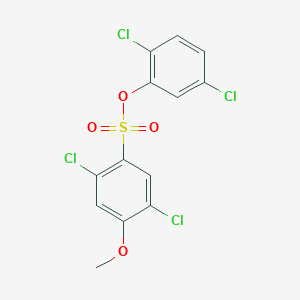

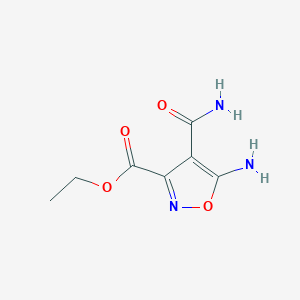

![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)
